molecular formula C29H32O11 B1631979 Aloeresin D CAS No. 105317-67-7

Aloeresin D

Cat. No. B1631979
CAS RN: 105317-67-7
M. Wt: 556.6 g/mol
InChI Key: OUGNWRCWQLUXHX-ACWXGELRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aloeresin D is a chromone glycoside isolated from Aloe vera . It is a primary reference substance with assigned absolute purity, considering chromatographic purity, water, residual solvents, and inorganic impurities .


Synthesis Analysis

This compound is obtained from Aloe vera skin by-products through microwave-assisted extraction . The extraction parameters such as ethanol concentration, extraction temperature, time, and solvent volume influence the extraction yield, total phenolic content, antioxidant activity, and aloin content .


Molecular Structure Analysis

The molecular formula of this compound is C29H32O11 . Its molecular weight is 556.56 .


Chemical Reactions Analysis

This compound is part of the complex phytochemical profile of Aloe vera, which includes various classes of compounds such as chromone and its glycoside derivatives, anthraquinone and its glycoside derivatives, flavonoids, phenylpropanoids and coumarins, phenylpyrone and phenol derivatives, and phytosterols .

Scientific Research Applications

Chemical Structure and Identification

  • Aloeresin D in Aloe Species: this compound, identified in commercial samples of Kenya aloe, is a C-glucosylated 5-methylchromone. Its structure has been characterized by spectral data and chemical transformations (Speranza et al., 1986).

Phytochemical Profile and Bioactivity

  • Bioactive Metabolites in Aloe Species: Studies have highlighted the phytochemical diversity in Aloe species, including the presence of this compound. These phytochemicals are associated with various bioactivities, such as antioxidant properties (Cardarelli et al., 2017).
  • Quantification in Aloe Products: Research focuses on quantifying this compound and other phenolic compounds in Aloe species using advanced chromatographic techniques. This is essential for quality control in commercial aloe products (Kanama et al., 2015).

Therapeutic Potential

  • Antioxidant and Anti-inflammatory Effects: Aloeresin derivatives, including this compound, have been studied for their antioxidant and anti-inflammatory effects. These properties contribute to the therapeutic applications of Aloe vera in skin care and wound healing (Yagi et al., 2002).
  • Anticancer Properties: Research indicates potential anticancer activities of Aloe constituents, including this compound. The focus is on their ability to scavenge free radicals and modulate immune responses, highlighting the possibility of using this compound in cancer prevention and treatment (Harlev et al., 2012).

Industrial Applications

  • In Food and Cosmetics: Investigations into the use of this compound in food and cosmetic industries have been carried out. Its bioactive properties make it a valuable ingredient for these sectors (Rodríguez et al., 2010).

Enzymatic Conversion

  • From Aloeresin A to Aloesin: Research on the enzymatic conversion of aloeresin A to aloesin, a process relevant in enhancing the concentration of bioactive components in Aloe extracts, indirectly relates to the study of this compound (Steenkamp et al., 2012).

Mechanism of Action

Aloeresin D is a chromone glycoside isolated from the Aloe vera plant, known for its wide range of therapeutic properties . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets β-Secretase (BACE1), an enzyme that plays a crucial role in the production of beta-amyloid peptide, a substance linked to the development of Alzheimer’s disease .

Mode of Action

This compound interacts with BACE1, inhibiting its activity. This interaction results in a decrease in the production of beta-amyloid peptide, potentially slowing the progression of Alzheimer’s disease .

Biochemical Pathways

The inhibition of BACE1 by this compound affects the amyloidogenic pathway, a biochemical pathway involved in the production of beta-amyloid peptide. By inhibiting BACE1, this compound reduces the production of beta-amyloid peptide, thereby potentially mitigating the pathological processes associated with Alzheimer’s disease .

Result of Action

The primary molecular effect of this compound’s action is the inhibition of BACE1, leading to a reduction in the production of beta-amyloid peptide. This could potentially slow the progression of Alzheimer’s disease. At the cellular level, this could result in decreased plaque formation, a hallmark of Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, extraction parameters such as solvent composition, temperature, and time can affect the yield and bioactivity of this compound . Furthermore, intra- and interspecies differences in the redox state of individual Aloe components may affect the physiological properties of this compound .

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Aloeresin D . Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Aloe vera, from which Aloeresin D is derived, is widely used in primary health treatment. It plays a pivotal role in the treatment of various types of diseases via the modulation of biochemical and molecular pathways . The recent advances in botany, phytochemical composition, ethnobotanical uses, food preservation, and the preclinical and clinical efficacy of Aloe plants provide future directions for the industrial and medicinal use of Aloe plants .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-[(2R)-2-hydroxypropyl]-7-methoxy-5-methyl-4-oxochromen-8-yl]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O11/c1-14-10-20(37-3)24(27-23(14)19(33)12-18(38-27)11-15(2)31)28-29(26(36)25(35)21(13-30)39-28)40-22(34)9-6-16-4-7-17(32)8-5-16/h4-10,12,15,21,25-26,28-32,35-36H,11,13H2,1-3H3/b9-6+/t15-,21-,25-,26+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUGNWRCWQLUXHX-ACWXGELRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)CC(C)O)C3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C2=C1C(=O)C=C(O2)C[C@@H](C)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the potential of aloeresin D as an antiviral agent?

A1: this compound, a natural product found in Aloe species, has been identified as a potential inhibitor of the main protease (Mpro) of SARS-CoV-2 []. This protease is essential for viral replication, making it an attractive drug target. While this compound demonstrated an IC50 of 125.3 μM against Mpro in vitro, further research is needed to explore its potential for development into an antiviral therapy [].

Q2: How does this compound interact with the SARS-CoV-2 main protease (Mpro)?

A2: Molecular docking studies suggest that this compound binds to the catalytic active site of Mpro []. While the binding energy of this compound (-5.6 kcal/mol) is weaker compared to other identified inhibitors, understanding its binding mode could provide valuable insights for designing more potent Mpro inhibitors derived from this natural scaffold [].

Q3: What is known about the distribution of this compound in different Aloe species?

A4: this compound has been detected in various Aloe species, including Aloe vera, Aloe macrosiphon, and Aloe plicatilis [, , ]. The concentration of this compound can vary significantly depending on the species, geographical origin, and extraction methods used [, ]. This highlights the importance of standardized cultivation and extraction techniques for consistent this compound production.

Q4: What analytical techniques are commonly used to identify and quantify this compound?

A5: High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode-array detection (DAD) and mass spectrometry (MS), is frequently employed for the identification and quantification of this compound in Aloe extracts [, ]. These techniques provide high sensitivity and selectivity for analyzing complex plant matrices. Furthermore, nuclear magnetic resonance (NMR) spectroscopy can be used for structural characterization and confirmation [].

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